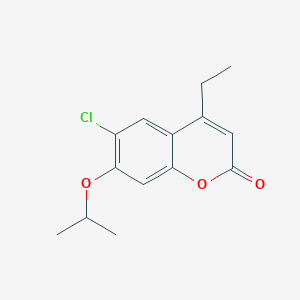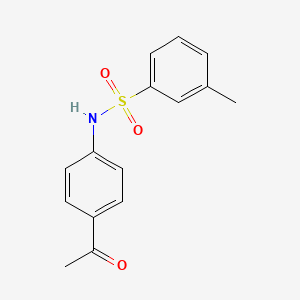![molecular formula C17H20N2O3S B5882533 N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives, such as N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide, often involves multi-step chemical reactions. For instance, acylation and subsequent reactions with diethylamine can lead to various naphthalenesulfonamide derivatives (Katritzky et al., 1993). Another approach involves the reaction of 1-naphthalenethiol through a series of steps including sulfonation and ammonia treatment to yield sulfonamide derivatives, demonstrating the complexity and versatility of synthetic pathways (Daub & Whaley, 1976).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied, revealing detailed information about their conformations and interactions. For example, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamide have shown diverse molecular conformations influenced by the presence of substituents, highlighting the significance of molecular geometry in determining the compound's properties and interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving naphthalenesulfonamide derivatives can lead to a variety of products, depending on the reactants and conditions. For instance, reactions with aromatic aldehydes and amines under specific catalysts produce complex derivatives, showcasing the compound's reactivity and potential for creating diverse chemical entities (Anary‐Abbasinejad et al., 2009).
Physical Properties Analysis
The physical properties of naphthalenesulfonamides, including solubility in various solvents, are crucial for their practical applications. Research on the solubility of naphthalene and its derivatives in different solvents provides valuable data for understanding and predicting the behavior of these compounds in various environments (Li et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, are defined by its molecular structure. Studies on related compounds demonstrate the impact of structural modifications on chemical behavior, offering insights into the design and synthesis of new derivatives with desired properties (Hidaka et al., 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(13-17(20)19-10-4-5-11-19)23(21,22)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJKHKKWOCUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)


![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)


![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)
